4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate
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Overview
Description
4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate is a chemical compound known for its unique structural properties. It is composed of a phenyl ring substituted with an octyloxy group and an oct-7-en-1-yloxy group. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-(octyloxy)phenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The resulting intermediate is then reacted with oct-7-en-1-ol under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Used in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to cell membrane dynamics and drug delivery.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Hex-1-en-1-yl)oxy]phenyl 4-(hexyloxy)benzoate
- 4-[(Dec-1-en-1-yl)oxy]phenyl 4-(decyloxy)benzoate
- 4-[(Dodec-1-en-1-yl)oxy]phenyl 4-(dodecyloxy)benzoate
Uniqueness
4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate is unique due to its specific chain length and the presence of both an octyloxy and an oct-7-en-1-yloxy group. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
144210-56-0 |
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Molecular Formula |
C29H40O4 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(4-oct-7-enoxyphenyl) 4-octoxybenzoate |
InChI |
InChI=1S/C29H40O4/c1-3-5-7-9-11-13-23-31-26-17-15-25(16-18-26)29(30)33-28-21-19-27(20-22-28)32-24-14-12-10-8-6-4-2/h4,15-22H,2-3,5-14,23-24H2,1H3 |
InChI Key |
CUSRVFVEYOALIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCC=C |
Origin of Product |
United States |
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